2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate
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Overview
Description
2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorinated functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Esterification: The next step involves the esterification of the resulting amide with 3-chlorobenzoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid group, followed by reaction with the amide intermediate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its chlorinated aromatic rings make it a useful tool for investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are exploring its use in the development of new therapeutic agents, particularly for conditions where chlorinated aromatic compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and chlorinated groups enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This binding can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid
- 3,4-Dichlorobenzoyl chloride
- 3-Chlorobenzoic acid
Uniqueness
Compared to similar compounds, 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate stands out due to its dual aromatic ring system and multiple chlorinated groups. This unique structure enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-18-8-4-7-17(12-18)23(29)30-14-19(11-15-5-2-1-3-6-15)27-22(28)16-9-10-20(25)21(26)13-16/h1-10,12-13,19H,11,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLALXQWMJZMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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